molecular formula C6H15ClN2 B596240 (2R,6R)-2,6-Dimethylpiperazine dihydrochloride CAS No. 162240-93-9

(2R,6R)-2,6-Dimethylpiperazine dihydrochloride

Cat. No.: B596240
CAS No.: 162240-93-9
M. Wt: 150.65 g/mol
InChI Key: VLTKHJPAZCPKEC-KGZKBUQUSA-N
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Description

(2R,6R)-2,6-Dimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

CAS No.

162240-93-9

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

(2R,6R)-2,6-dimethylpiperazine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-5-3-7-4-6(2)8-5;/h5-8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1

InChI Key

VLTKHJPAZCPKEC-KGZKBUQUSA-N

SMILES

CC1CNCC(N1)C.Cl.Cl

Isomeric SMILES

C[C@@H]1CNC[C@H](N1)C.Cl

Canonical SMILES

CC1CNCC(N1)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-Dimethylpiperazine dihydrochloride typically involves the reaction of 2,6-dimethylpiperazine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The reaction is usually performed in an aqueous or alcoholic medium, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and concentration, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-Dimethylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of (2R,6R)-2,6-Dimethylpiperazine.

    Reduction: Secondary amines derived from (2R,6R)-2,6-Dimethylpiperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,6R)-2,6-Dimethylpiperazine dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-Dimethylpiperazine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant properties.

    (2R,6R)-1,2,6-Trimethylpiperazine dihydrochloride: Another derivative of piperazine with similar structural features.

Uniqueness

(2R,6R)-2,6-Dimethylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups at the 2 and 6 positions. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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